3-Benzylidenefuran-2,4(3h,5h)-dione
Description
Properties
Molecular Formula |
C11H8O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-benzylideneoxolane-2,4-dione |
InChI |
InChI=1S/C11H8O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
NCACHNJDCPTIOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=CC2=CC=CC=C2)C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Benzofuranone Derivatives
Reactivity and Electronic Effects
- Electrophilicity : The α,β-unsaturated carbonyl system in 3-benzylidenefuran-2,4-dione is more electrophilic than methoxymethylene derivatives (e.g., –7), where the electron-donating methoxy group reduces reactivity .
- Steric Effects : Bulky substituents, such as tert-butyl groups in 5,7-di-tert-butyl derivatives (–11), hinder aggregation in biological systems (e.g., mutant SOD1 inhibition) compared to the planar benzylidene group .
Physicochemical Properties
- Solubility : The benzylidene derivative exhibits moderate solubility in ethyl acetate/hexane mixtures, whereas methoxymethylene analogues (–7) may show increased polarity due to the methoxy group.
- Thermal Stability: Cyclohexylamino-substituted derivatives () likely have higher melting points due to hydrogen bonding from the amino group .
Preparation Methods
Reaction Conditions and Optimization
Key parameters influencing yield and selectivity include:
-
Catalyst : Protic acids such as hydrochloric acid (HCl) or acetic acid are typically employed. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) may enhance regioselectivity but remain less commonly reported.
-
Solvent : Polar aprotic solvents (e.g., tetrahydrofuran, THF) or neat conditions are preferred to stabilize intermediates and facilitate dehydration.
-
Temperature : Reactions are conducted under reflux (60–80°C) to drive dehydration, though milder conditions (room temperature) may suffice for small-scale syntheses.
Table 1: Representative Reaction Conditions for Aldol Condensation
Mechanistic Considerations
The reaction initiates with protonation of β-tetronic acid’s carbonyl oxygen, activating the α-carbon for enolization. The enolate intermediate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-hydroxy ketone adduct. Subsequent acid-catalyzed dehydration yields the conjugated enone system, which cyclizes to afford the fused furan-dione structure. Side products, such as over-alkylated derivatives, are minimized by controlling benzaldehyde stoichiometry and reaction duration.
Alternative Synthetic Pathways
Bromination-Alkylation Sequences
Bromination of dimethyl itaconate (1) with bromine in carbon tetrachloride yields dibrominated intermediates, which can undergo nucleophilic substitution with thiophenol or other aryl groups. Although this method is effective for synthesizing 3-(bromomethyl)furan-2,5-dione derivatives, adapting it to introduce benzylidene groups remains unexplored in the literature.
Purification and Characterization
Isolation Techniques
Crude this compound is typically purified via:
Q & A
Q. What are the established synthesis protocols for 3-Benzylidenefuran-2,4(3H,5H)-dione, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via acid-catalyzed condensation of tetronic acid with benzaldehyde. A reported procedure involves reacting tetronic acid (300 mg, 3 mmol) with benzaldehyde (1.0 mL, 9 mmol) under HCl catalysis (0.1 mL, 37.7%) with vigorous stirring until solidification. Purification by recrystallization from ethyl acetate/hexanes (8:2) yields 48% product. Key parameters affecting yield include:
- Stoichiometric ratios : Excess benzaldehyde (3:1 molar ratio to tetronic acid) improves conversion.
- Catalyst concentration : Higher HCl concentrations accelerate reaction kinetics but may promote side reactions.
- Recrystallization solvents : Ethyl acetate/hexanes (8:2) balances purity and recovery. Optimization studies should use Design of Experiments (DoE) to systematically vary these factors .
Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic methods?
- ¹H NMR (500 MHz, CDCl₃) : Key signals include δ 8.45 (m, 2H, aromatic protons), 8.03 (s, 1H, exocyclic alkene), and 4.65–4.78 (s, 2H, furanone methylene).
- Purity assessment : HPLC with UV detection (λ = 254 nm) and comparison to USP standards.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M − H]⁻ at m/z 371.1038 in FAB-HRMS) .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in biological activity data across studies involving this compound derivatives?
Discrepancies may arise from assay variability (e.g., cell lines, antioxidant protocols). Mitigation strategies include:
- Standardization : Use validated methods like DPPH radical scavenging or cyclic voltammetry for antioxidant activity .
- Cross-validation : Combine in vitro assays (e.g., cell-based ROS detection) with computational docking studies to validate structure-activity relationships.
- Metadata reporting : Document assay conditions (e.g., pH, temperature, solvent) to enable cross-study comparisons.
Q. What advanced synthetic routes enable the introduction of diverse substituents into the this compound scaffold?
Multi-component reactions (MCRs) allow modular diversification. For example:
- Three-component synthesis : React 5-arylfuran-2(3H)-ones with triethyl orthoformate and heterocyclic amines to yield 3-hetarylaminomethylidene derivatives.
- Optimization parameters : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst (e.g., p-TsOH) significantly influence regioselectivity .
Q. How should researchers design experiments to evaluate the stability of this compound under varying storage and experimental conditions?
- Accelerated stability studies : Follow ICH guidelines (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation.
- Photostability : Expose to UV light (ICH Q1B) and track photodegradation products via LC-MS.
- Solution-phase stability : Assess pH-dependent hydrolysis kinetics in buffered systems (pH 1–13) at 37°C .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
